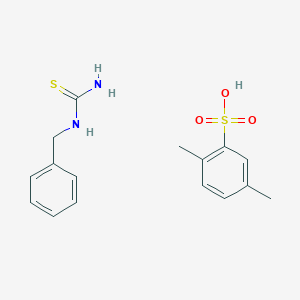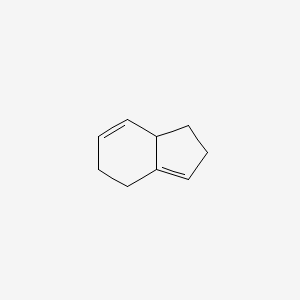![molecular formula C16H27NO B14357160 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline CAS No. 93446-55-0](/img/structure/B14357160.png)
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methyl group, an aniline group, and a 3,5,5-trimethylhexyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-methyl-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-methyl-4-aminotoluene.
Etherification: The amine is then reacted with 3,5,5-trimethylhexanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-aminotoluene: Lacks the 3,5,5-trimethylhexyl ether group.
4-[(3,5,5-trimethylhexyl)oxy]aniline: Lacks the methyl group on the benzene ring.
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]phenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is unique due to the presence of both the 3,5,5-trimethylhexyl ether group and the aniline group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93446-55-0 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
2-methyl-4-(3,5,5-trimethylhexoxy)aniline |
InChI |
InChI=1S/C16H27NO/c1-12(11-16(3,4)5)8-9-18-14-6-7-15(17)13(2)10-14/h6-7,10,12H,8-9,11,17H2,1-5H3 |
InChI-Schlüssel |
GTJQSSFUXLIYRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCC(C)CC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


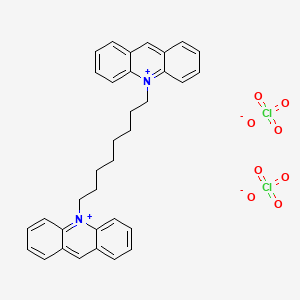
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
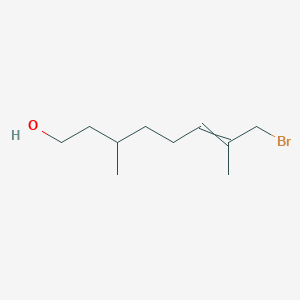
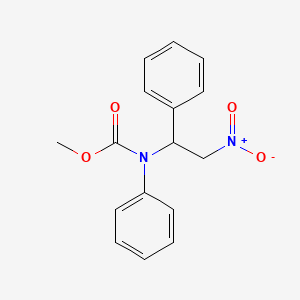
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

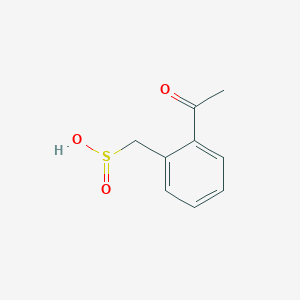
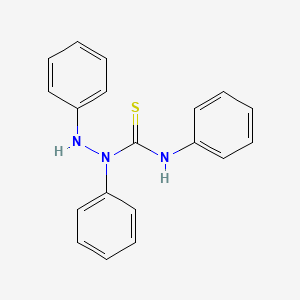
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
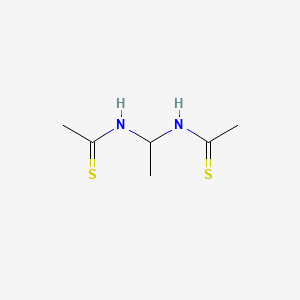
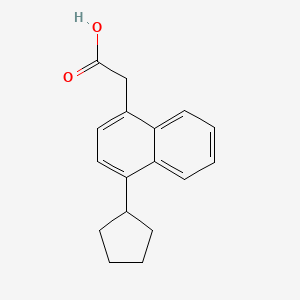
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
